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Introduction
JNJ-26070109 is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R).

The gastrin/CCK2R signaling pathway has been implicated in the progression of several

gastrointestinal malignancies, including pancreatic and gastric cancers.[1][2] Activation of

CCK2R by its ligand, gastrin, can stimulate cell proliferation, inhibit apoptosis, and promote

invasion and metastasis.[1][3] Therefore, antagonizing this receptor presents a promising

therapeutic strategy for cancers where this pathway is active. These application notes provide

a summary of the preclinical use of JNJ-26070109 in a relevant in vivo cancer model and offer

a detailed, hypothetical protocol for its evaluation in a standard xenograft model.

Mechanism of Action
JNJ-26070109 is a competitive antagonist of the CCK2 receptor.[4] By binding to CCK2R, it

blocks the downstream signaling cascades initiated by gastrin. This inhibition is expected to

counteract the trophic effects of gastrin on tumor cells, leading to reduced proliferation and

tumor growth. The signaling pathway is depicted below.
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Caption: JNJ-26070109 blocks gastrin-mediated CCK2R signaling.

Data from In Vivo Cancer Models
While specific studies on JNJ-26070109 in traditional xenograft models are not readily

available in published literature, its efficacy has been evaluated in a genetically engineered

mouse (GEM) model of pancreatic ductal adenocarcinoma (PDAC).[5] The following table

summarizes the key findings from this study.
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Model System
Treatment

Groups
Key Readouts Results Reference

Genetically

Engineered

Mouse (GEM)

Model of

Pancreatic

Cancer

(p48Cre/+-LSL-

KrasG12D)

Control Diet PDAC Incidence
Male: 69%,

Female: 33%
[5]

JNJ-26070109

(250 ppm in diet)
PDAC Incidence

Male: 8.3% (88%

inhibition,

p<0.004),

Female: 0%

(100% inhibition,

p>0.05)

[5]

JNJ-26070109

(500 ppm in diet)
PDAC Incidence

Male: 20% (71%

inhibition,

p<0.004),

Female: 25%

(24% inhibition,

p>0.05)

[5]

Hypothetical Protocol: Evaluation of JNJ-26070109
in a Pancreatic Cancer Xenograft Model
This protocol is a hypothetical framework based on standard practices for xenograft studies

and findings from studies using other CCK2R antagonists in similar models.[6]

Objective
To evaluate the anti-tumor efficacy of JNJ-26070109 in a subcutaneous pancreatic cancer

xenograft model established in immunodeficient mice.
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Materials
Cell Line: PANC-1 or other suitable pancreatic cancer cell line expressing CCK2R.

Animals: 6-8 week old female athymic nude mice (e.g., NU/NU).

JNJ-26070109: To be formulated in an appropriate vehicle for oral administration (e.g., 0.5%

methylcellulose).

Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA,

Matrigel®, PBS, Calipers.

Experimental Workflow
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Caption: Experimental workflow for a xenograft efficacy study.
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Detailed Methodology
4.1. Cell Culture

Culture PANC-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO2 incubator.

Passage cells upon reaching 80-90% confluency.

Prior to implantation, harvest cells in their logarithmic growth phase using Trypsin-EDTA.

4.2. Tumor Implantation

Wash harvested cells twice with sterile PBS.

Resuspend cells at a concentration of 5 x 107 cells/mL in a 1:1 mixture of cold PBS and

Matrigel®.

Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 106 cells) into the right

flank of each mouse.

4.3. Monitoring and Treatment

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

When tumors reach an average volume of 100-150 mm3, randomize mice into treatment

groups (n=8-10 per group):

Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily)

Group 2: JNJ-26070109 (Dose 1, e.g., 25 mg/kg, oral gavage, daily)

Group 3: JNJ-26070109 (Dose 2, e.g., 50 mg/kg, oral gavage, daily)

Administer treatments for a predefined period (e.g., 21-28 days).

Record body weights 2-3 times per week as a measure of toxicity.
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4.4. Endpoint and Analysis

The study endpoint may be defined as the end of the treatment period or when tumors in the

control group reach a predetermined size (e.g., 1500-2000 mm3).

Euthanize mice and excise tumors.

Measure the final tumor weight and volume.

Calculate Tumor Growth Inhibition (TGI) for each treatment group.

(Optional) Process tumors for downstream analysis such as histology (H&E staining),

immunohistochemistry (e.g., for proliferation markers like Ki-67), or molecular analysis.

Conclusion
JNJ-26070109 has demonstrated significant anti-tumor activity in a preclinical, genetically

engineered mouse model of pancreatic cancer. The provided hypothetical protocol offers a

robust framework for extending these investigations into traditional xenograft models. Such

studies are crucial for further characterizing the anti-cancer efficacy of JNJ-26070109 and

elucidating its mechanism of action in a human tumor context, thereby supporting its potential

development as a targeted cancer therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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